molecular formula C15H9NO5 B092589 7-Hydroxy-4'-nitroisoflavone CAS No. 15485-80-0

7-Hydroxy-4'-nitroisoflavone

Cat. No. B092589
CAS RN: 15485-80-0
M. Wt: 283.23 g/mol
InChI Key: CEESSYSSRMOMDE-UHFFFAOYSA-N
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Description

7-Hydroxy-4'-nitroisoflavone is a derivative of isoflavone, a class of compounds known for their significance in pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of closely related isoflavone compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of isoflavone derivatives often involves the use of acetophenone and benzaldehyde derivatives as starting materials. For instance, the synthesis of 6-amino-7-hydroxyflavone, a compound structurally similar to this compound, involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate, followed by a series of reactions including cleavage and reduction steps . Another synthesis method for a methylated derivative uses methyl phenylacetate and resorcinol, with a cyclization reagent series including BF3·Et2O-DMF-PCl5, which is found to be mild and efficient .

Molecular Structure Analysis

The molecular structure of isoflavones is characterized by a 3-phenylchromen-4-one backbone. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to establish the structure of new isoflavone derivatives . Density functional theory (DFT) calculations can also be employed to predict geometric, electronic, and spectroscopic properties, providing insights into the molecular conformation and stability of these compounds .

Chemical Reactions Analysis

Isoflavones can undergo various chemical reactions, including proton transfer and interactions with other molecules. For example, 7-hydroxyflavone can engage in excited state proton transfer (ESPT) and form anionic species in different environments, which is significant for its antioxidant activity . The interaction of isoflavones with proteins such as human serum albumin (HSA) can lead to changes in their electronic transitions and fluorescence properties, which are useful for understanding their binding mechanisms and potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoflavones, including their solubility, crystallization behavior, and thermal stability, are influenced by their molecular structure. Polymorphs and solvates of 7-hydroxyisoflavone have been identified, which differ in packing and conformation, highlighting the compound's versatility and the role of hydrogen bonding in its crystalline forms . The antioxidant activity of isoflavone derivatives is also a key chemical property, with methods such as the DPPH assay being used to evaluate their potential in preventing oxidative damage .

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • Iyer, Shah, and Venkataraman (1951) described the synthesis of 5:7-Dimethoxy-4'-nitroisoflavone, a derivative of 7-Hydroxyisoflavone, demonstrating a method involving the action of ethyl orthoformate, pyridine, and piperidine on specific ketone compounds (Iyer, Shah, & Venkataraman, 1951).
    • Tang et al. (2004) developed a novel approach to synthesize 6-amino-7-hydroxyflavone, involving the reaction of dihydroxy nitroacetophenone and benzoyl chloride in the presence of potassium carbonate (Tang et al., 2004).
  • Biological Activities:

    • Lu et al. (1995) identified 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist, suggesting its potential in cancer research, particularly in breast cancer cells (Lu et al., 1995).
    • Oztekin et al. (2021) demonstrated that 7-hydroxy-4'-nitroisoflavone has inhibitory effects on β-lactamase enzyme activity, indicating its potential use in antibacterial strategies (Oztekin et al., 2021).
    • Lu et al. (1996) explored substituted flavones as Ah receptor agonists and antagonists, indicating the role of these compounds in receptor binding and gene expression modulation (Lu et al., 1996).
  • Potential Therapeutic Applications:

    • Serdiuk and Roshal (2015) studied the spectral and acid-base properties of 7-hydroxyflavone derivatives, which could be significant for pharmaceutical applications (Serdiuk & Roshal, 2015).
    • Chaudhuri, Pahari, and Sengupta (2009) investigated 7-hydroxyflavone in model membranes, focusing on its antioxidant effects and potential in preventing lipid peroxidation, indicating its potential in therapeutic applications (Chaudhuri, Pahari, & Sengupta, 2009).
    • Jin Yong-sheng (2005) synthesized genistein derivatives including 5-hydroxy-4'-nitro-7-substituted-acyloxo-isoflavone and evaluated their antitumor effects, suggesting their potential in cancer treatment (Jin Yong-sheng, 2005).

Mechanism of Action

Target of Action

The primary targets of 7-Hydroxy-4’-nitroisoflavone (HNF) are human erythrocytes . These cells are in constant motion within the blood, inevitably coming into contact with various factors such as different toxic substances, drugs, and reactive oxygen species .

Mode of Action

HNF interacts with its targets, the erythrocytes, by mitigating oxidative damage caused by hydrogen peroxide (H2O2) application . This interaction results in changes to the antioxidant enzymes activities of the erythrocytes .

Biochemical Pathways

The biochemical pathways affected by HNF involve antioxidant enzymes such as total superoxide dismutase (SOD), manganese SOD (MnSOD), cupper-zinc SOD (CuZnSOD), and catalase (CAT) . The downstream effects of these pathways include a reduction in the level of lipid peroxidation, which is a marker of oxidative stress .

Pharmacokinetics

It is known that hnf is slightly soluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of HNF’s action include a significant reduction in the level of lipid peroxidation by increasing the antioxidant enzymes activities of erythrocytes in oxidative stress . This contributes to the attenuation of oxidative damage in human erythrocytes .

Action Environment

Environmental factors that influence the action, efficacy, and stability of HNF include the presence of reactive oxygen species and other oxidative stressors . These factors can increase the oxidative products of lipid peroxidation, against which HNF has shown to have a mitigating effect .

Safety and Hazards

Safety data sheets indicate that 7-Hydroxy-4’-nitroisoflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

7-Hydroxy-4’-nitroisoflavone is used in the synthesis of isoflavones, daidzin, and soflavone amide derivatives . Future research could further explore its potential applications and effects.

properties

IUPAC Name

7-hydroxy-3-(4-nitrophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEESSYSSRMOMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428664
Record name 7-Hydroxy-4'-nitroisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15485-80-0
Record name 7-Hydroxy-4'-nitroisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 7-hydroxy-4'-nitroisoflavone on β-lactamases?

A1: this compound acts as a reversible inhibitor of β-lactamases []. While the exact binding mechanism requires further investigation, in vitro studies demonstrated that this compound inhibits the β-lactamase from Bacillus cereus with a Ki value of 27.65 ± 4.22 µM []. This inhibition was further supported by in silico docking studies suggesting potential binding interactions with the enzyme's active site [].

Q2: How does the inhibitory activity of this compound on enzymes vary across different targets?

A2: Research indicates that this compound demonstrates inhibitory activity against multiple enzymes, albeit with varying potency. For instance, it exhibits a Ki value of 27.65 ± 4.22 µM against β-lactamase from Bacillus cereus [] and a Ki value of 58.92 ± 12.83 µM against potato polyphenol oxidase (pPPO) []. This difference in inhibitory potency highlights the influence of the target enzyme's structure on the compound's binding affinity.

Q3: What is the significance of this compound's synergistic effect with penicillin?

A3: The research demonstrates a significant synergistic effect between this compound and penicillin against Klebsiella pneumoniae and Escherichia coli []. This synergy is crucial as it completely inhibits bacterial growth, suggesting a potential strategy to combat antibiotic resistance. This finding opens avenues for exploring this compound as an adjuvant therapy to enhance the efficacy of existing antibiotics.

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